molecular formula C10H14FNO2S B5324964 N-(3-fluorophenyl)butane-1-sulfonamide

N-(3-fluorophenyl)butane-1-sulfonamide

Cat. No.: B5324964
M. Wt: 231.29 g/mol
InChI Key: IRRSDKNMQGPUBU-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)butane-1-sulfonamide is a chemical compound with the molecular formula C10H14FNO2S. It belongs to the sulfonamide family, which is known for its wide range of applications in medicinal chemistry and industrial processes. This compound features a fluorophenyl group attached to a butane-1-sulfonamide moiety, giving it unique chemical properties and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)butane-1-sulfonamide typically involves the reaction of 3-fluoroaniline with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

3-fluoroaniline+butane-1-sulfonyl chlorideThis compound\text{3-fluoroaniline} + \text{butane-1-sulfonyl chloride} \rightarrow \text{this compound} 3-fluoroaniline+butane-1-sulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and increases safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)butane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluorophenyl)butane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-4-fluorophenyl)butane-1-sulfonamide
  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
  • Sulfonimidates

Uniqueness

N-(3-fluorophenyl)butane-1-sulfonamide stands out due to its specific fluorophenyl group, which imparts unique chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications where these properties are advantageous.

Properties

IUPAC Name

N-(3-fluorophenyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2S/c1-2-3-7-15(13,14)12-10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRSDKNMQGPUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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